2,4-Cyclohexadien-1-ol

Description

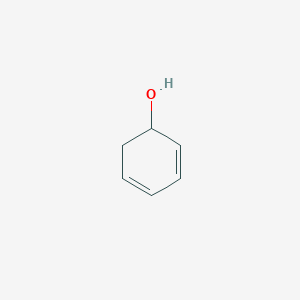

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexa-2,4-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHINWMALJZIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504327 | |

| Record name | Cyclohexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66542-65-2 | |

| Record name | Cyclohexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Cyclohexadien 1 Ol and Its Derivatives

Chemoenzymatic Approaches to Cyclohexadienol Synthesis, utilizing bacterial metabolites as precursors

Chemoenzymatic synthesis has emerged as a powerful tool for the production of chiral cyclohexadienols. This approach leverages the high selectivity of enzymes for specific transformations, often starting from simple aromatic compounds.

Bacterial dioxygenase enzymes, for instance, can convert monosubstituted arenes into homochiral cis-cyclohexadienediols. researchgate.net These diols serve as versatile synthons for a wide range of chiral molecules. researchgate.net A notable example is the use of a recombinant Escherichia coli strain, JM109 (pDTG601), which expresses toluene (B28343) dioxygenase (TDO) from Pseudomonas putida F1. researchgate.net This biocatalyst is widely used to produce cis-cyclohexadienediols from various aromatic substrates. researchgate.net For example, microbial oxidation of toluene using this system can yield methyl-cyclohexadienediol, which can then be further transformed into derivatives of conduritol C. mdpi.com

Nitroarene dioxygenases represent another class of enzymes useful in this context. They hydroxylate nitroaromatic compounds to yield nitro-cis-cyclohexadienediols, which are often unstable and spontaneously rearomatize to form catechols. dtic.mil However, the initial diol intermediates can be trapped or utilized in subsequent reactions. The substrate scope of these enzymes allows for the production of various substituted catechols from multiply substituted nitroaromatics. dtic.mil

The combination of enzymatic reactions with traditional chemical synthesis, known as chemoenzymatic synthesis, provides a robust platform for accessing complex and enantiomerically pure cyclohexadienol derivatives. nih.govresearchgate.netrug.nl

Stereoselective and Enantioselective Synthesis of 2,4-Cyclohexadien-1-ol Frameworks

The control of stereochemistry is paramount in the synthesis of complex molecules. Several methods have been developed for the stereoselective and enantioselective synthesis of this compound frameworks.

One approach involves the catalytic asymmetric dearomatization (CADA) of phenols. rsc.org This method provides a direct route to highly functionalized and chiral cyclohexadienones, which can be subsequently reduced to the corresponding cyclohexadienols. rsc.org A significant challenge in this area is achieving high enantioselectivity. researchgate.net However, recent advancements have led to the development of organocatalyzed methods that can produce enantioenriched products. For example, an organocatalyzed enantioselective amination of 2-hydroxybenzo[c]phenanthrene derivatives has been shown to produce helically chiral molecules. springernature.com

Another strategy employs chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, a rhodium-catalyzed cyclopropanation of a Boc-protected pyrrole (B145914) with a vinyldiazo compound bearing a chiral auxiliary leads to the formation of a bridged cycloheptadiene via a divinylcyclopropane-cycloheptadiene rearrangement. nih.govbeilstein-journals.org The chiral auxiliary can then be removed to yield the desired enantiopure product. nih.govbeilstein-journals.org

Furthermore, the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) has been achieved through asymmetric transformations, highlighting the potential for creating adjacent stereocenters with high control. nih.gov

Rearrangement Reactions Leading to this compound Structures

Rearrangement reactions offer a powerful method for constructing complex cyclic systems from simpler precursors. The divinylcyclopropane-cycloheptadiene rearrangement is a notable example that has been applied to the synthesis of seven-membered rings, which can be related to cyclohexadienol structures. wikipedia.orguni-hannover.de This thermal isomerization of a cis-1,2-divinylcyclopropane to a cycloheptadiene is driven by the release of ring strain. wikipedia.org The rearrangement often proceeds spontaneously and with high atom economy. wikipedia.org

Mechanistically, the reaction can proceed through a concerted sigmatropic pathway or a stepwise diradical intermediate. nih.govbeilstein-journals.org For trans-divinylcyclopropanes, thermal isomerization to the cis-isomer is often required before the rearrangement can occur. nih.govbeilstein-journals.org This rearrangement has been utilized in the total synthesis of various natural products. nih.govbeilstein-journals.orguni-hannover.de For instance, a formal [4+3]-cycloaddition approach involving a divinylcyclopropane-cycloheptadiene rearrangement has been used to access diterpenes like 5-epi-vibsanin E. nih.govbeilstein-journals.org

Dearomatization Strategies for Cyclohexadienol Formation (e.g., Birch reduction derivatives)

Dearomatization reactions provide a direct entry into cyclohexadiene frameworks from readily available aromatic compounds. The Birch reduction is a classic example, involving the 1,4-reduction of aromatic rings with an alkali metal in liquid ammonia (B1221849) and an alcohol as a proton source. nrochemistry.comlscollege.ac.inwikipedia.org This reaction produces non-conjugated cyclohexadienes. nrochemistry.com The regioselectivity of the reduction is dependent on the electronic nature of the substituents on the aromatic ring. nrochemistry.comlscollege.ac.in For electron-donating groups like methoxy (B1213986), the reduction yields a product where the double bonds bear the maximum number of substituents. nrochemistry.com

The mechanism of the Birch reduction involves the formation of a radical anion, followed by protonation, another electron transfer to form a carbanion, and a final protonation. lscollege.ac.in For example, the Birch reduction of anisole (B1667542) yields 1-methoxy-1,4-cyclohexadiene, which can be hydrolyzed to a cyclohexenone. lscollege.ac.inbrynmawr.edu

Oxidative dearomatization of phenols is another powerful strategy. nih.govrsc.org This transformation, often mediated by hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), converts phenols into cyclohexadienones. nih.gov The reaction proceeds through the addition of a nucleophile to the aromatic ring. nih.govrsc.org These cyclohexadienones can then be reduced to the corresponding 2,4-cyclohexadien-1-ols. Biocatalytic methods for oxidative dearomatization of phenols have also been developed, offering high site- and stereoselectivity. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of their chemical and biological properties. Various methods have been developed to introduce a wide range of substituents onto the cyclohexadienol core.

One approach involves the functionalization of pre-existing cyclohexadiene scaffolds. For example, renewable phenols have been used as nucleophiles for the addition to a cationic cyclohexadienyl iron carbonyl complex, allowing for selective C- or O-addition. researchgate.netacs.org The resulting functionalized cyclohexadiene can then be demetallated. acs.org

Another strategy involves building the substituted ring system from acyclic precursors. A microwave-assisted, base-catalyzed domino reaction of tertiary propargyl vinyl ethers can construct α-quaternized 2,4-cyclohexadienones. acs.org These products contain a formyl group at C-2, an aryl substituent at C-3, and various substituents at C-5, with a quaternized carbon at C-6. acs.org

Furthermore, the Birch reduction-alkylation of substituted anisole derivatives provides a route to substituted cyclohexenones, which are precursors to substituted cyclohexadienols. brynmawr.edu For instance, the Birch reduction of o-anisic acid derivatives followed by allylation and Cope rearrangement can lead to the construction of substituted 2-cyclohexenones. brynmawr.edu

Below is a table summarizing some of the key synthetic methods discussed:

| Methodology | Starting Material | Key Reagents/Catalysts | Product Type | Reference(s) |

| Chemoenzymatic Synthesis | Monosubstituted Arenes | Bacterial Dioxygenases (e.g., TDO) | Chiral cis-Cyclohexadienediols | researchgate.net, mdpi.com |

| Stereoselective Synthesis | Phenols | Organocatalysts, Chiral Auxiliaries | Enantioenriched Cyclohexadienones | nih.gov, beilstein-journals.org, rsc.org, springernature.com |

| Rearrangement Reaction | cis-Divinylcyclopropanes | Heat | Cycloheptadienes | wikipedia.org, uni-hannover.de, nih.gov, beilstein-journals.org |

| Birch Reduction | Aromatic Compounds | Alkali Metal, Liquid Ammonia, Alcohol | 1,4-Cyclohexadienes | nrochemistry.com, lscollege.ac.in, wikipedia.org |

| Oxidative Dearomatization | Phenols | Hypervalent Iodine(III) Reagents | Cyclohexadienones | nih.gov, rsc.org, nih.gov |

| Synthesis of Substituted Derivatives | Propargyl Vinyl Ethers | Microwave, Base | α-Quaternized 2,4-Cyclohexadienones | acs.org |

Elucidation of Reaction Mechanisms and Reactivity of 2,4 Cyclohexadien 1 Ol

Electrophilic and Nucleophilic Transformations of the Dienol System

The dienol system of 2,4-cyclohexadien-1-ol possesses both nucleophilic and electrophilic character. The electron-rich diene can act as a nucleophile, reacting with various electrophiles. Conversely, the hydroxyl group can be protonated, making the molecule susceptible to nucleophilic attack.

Research has shown that in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which enhances the nucleophilicity of the diene system. This has been observed in base-catalyzed dehydration reactions, although this compound itself was found to be unreactive towards dehydration in aqueous sodium hydroxide, unlike its cis-1,2-dihydrodiol counterpart. diva-portal.org However, it readily undergoes reaction in acidic conditions. diva-portal.org

Electrophilic attack on the diene system can lead to a variety of products depending on the electrophile and reaction conditions. For instance, iodocyclization reactions have been used for the desymmetrization of related cyclohexa-1,4-dienes, indicating the susceptibility of the double bonds to electrophilic addition. researchgate.net

Pericyclic Reactions Involving this compound and its Analogues (e.g., Diels-Alder as dienol or dienophile)

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. wikipedia.orgmsu.eduresearchgate.netscience.govudel.edu this compound and its derivatives are versatile participants in these transformations, most notably in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org this compound, with its conjugated diene system, can readily act as the diene component. The presence of the electron-donating hydroxyl group enhances the reactivity of the diene, making it more nucleophilic. beilstein-journals.orgbeilstein-journals.org This is particularly advantageous in "normal" electron-demand Diels-Alder reactions where the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org

Studies have shown that dienes with electron-donating substituents, such as 2,4-hexadien-1-ol (an acyclic analogue), are more reactive than their unsubstituted or electron-withdrawn counterparts. beilstein-journals.orgbeilstein-journals.org This principle extends to this compound. For example, in hetero-Diels-Alder reactions with nitroso dienophiles, dienes with electron-donating groups exhibit enhanced reactivity. beilstein-journals.orgbeilstein-journals.org

While typically acting as a diene, the dienol system could potentially function as a dienophile under specific circumstances, particularly in "inverse-electron-demand" Diels-Alder reactions. organic-chemistry.org In these cases, an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org

Furthermore, intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can lead to the formation of complex polycyclic structures. msu.edu Analogues of this compound have been utilized in such reactions to construct intricate molecular architectures. researchgate.net

The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a concerted, suprafacial manner. wikipedia.org This allows for excellent control over the stereochemical outcome of the products formed.

Acid-Catalyzed Dehydration and Rearrangement Mechanisms

The acid-catalyzed dehydration of this compound is a facile process that leads to the formation of aromatic compounds or rearranged products. diva-portal.orgcdnsciencepub.com This transformation proceeds through key cationic intermediates and can involve concerted elimination steps.

Under acidic conditions, the hydroxyl group of this compound is protonated to form an oxonium ion, which is a good leaving group. Departure of a water molecule leads to the formation of a dienylic carbocation. southern.edu UV-Vis spectroscopic studies on the acid-catalyzed dehydration of the related 2-cyclohexen-1-ol (B1581600) showed a strong absorption band at 380 nm, which is indicative of a dienylic carbocation. southern.edu This intermediate is stabilized by resonance, with the positive charge delocalized over the conjugated system.

The reactivity of this dienylic carbocation is central to the outcome of the reaction. It can be trapped by a nucleophile or lose a proton to form a stable aromatic product, such as benzene (B151609). The formation of such carbocations is a key step in the acid-catalyzed dehydration of various cyclic and acyclic alcohols. cdnsciencepub.com In some cases, these carbocations can undergo rearrangements to form more stable structures before further reaction. cdnsciencepub.com For instance, protonation of a substituted 2,5-cyclohexadien-1-one can lead to a stable carbocation analogous to a trityl cation. researchgate.net

While a stepwise mechanism involving a distinct carbocation intermediate is often invoked, there is evidence to suggest that concerted elimination (E2-type) pathways can also play a significant role in the dehydration of cyclohexadienols and related systems. southern.edu In a concerted mechanism, the C-O bond cleavage and C-H bond cleavage occur simultaneously, avoiding the formation of a high-energy carbocation intermediate.

Studies on the acid-catalyzed dehydration of 2-cyclohexen-1-ol proposed that a concerted elimination step was responsible for the rapid formation of the dienylic carbocation. southern.edu The rate of this process can be influenced by the acidity of the medium. At low acidity, the formation of 1,3-cyclohexadiene (B119728) was observed, while at high acidities, the dienylic carbocation was the prominent species. southern.edu The balance between stepwise (E1) and concerted (E2) mechanisms is often dependent on the specific substrate, reaction conditions, and the stability of the potential carbocation intermediate. In the dehydration of cyclohexanol (B46403) in high-temperature water, an E2 mechanism was proposed to be favored. psu.edu

Hydration and Dehydration Kinetics and Thermodynamics

The hydration of dienes and the dehydration of dienols are reversible processes, and their kinetics and thermodynamics are crucial for understanding and controlling these reactions. The equilibrium position is influenced by factors such as temperature, pressure, and the presence of catalysts.

Kinetic studies on the dehydration of cyclohexanol in high-temperature water have shown that the reaction proceeds readily without added catalysts to form cyclohexene. psu.edu The reaction rate and product distribution are sensitive to water density. psu.edu A kinetic model based on a mechanism involving reversible dehydration and subsequent rearrangements was able to predict the experimental observations. psu.edu

Thermodynamic data for the dehydration of various alcohols, including cyclic and allylic alcohols, have been used to estimate the equilibrium constants for the dehydration of hydrates of aromatic molecules. iitkgp.ac.in The free energy of formation of the alcohol and the corresponding diene or aromatic product determines the position of the equilibrium. For the dehydration of "benzene hydrate" (a term used for this compound in some contexts), the reaction is highly favorable, leading to the formation of the stable aromatic benzene ring. iitkgp.ac.in The direct hydration of cyclohexene to produce cyclohexanol is thermodynamically limited, resulting in low single-pass conversion rates. researchgate.net

Keto-Enol Tautomerism and Equilibrium Studies (e.g., comparison with 2,4-Cyclohexadien-1-one)

Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer. masterorganicchemistry.comlibretexts.org For this compound, the corresponding keto tautomer is 2,4-cyclohexadien-1-one.

In most simple aldehyde and ketone systems, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.comlibretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. libretexts.org

In the case of the this compound / 2,4-cyclohexadien-1-one tautomeric system, the enol form is closely related to the highly stable aromatic compound, phenol (B47542). Loss of a proton from the hydroxyl group of the enol and a subsequent proton shift would lead to the aromatic phenol. Indeed, the enol tautomer of 2,4-cyclohexadienone (B14708032) is phenol, and the stabilization gained from forming an aromatic ring makes phenol the exclusively present tautomer at equilibrium. libretexts.org

Studies on the gas-phase acidities and heats of formation of 2,4- and 2,5-cyclohexadien-1-one, the keto tautomers of phenol, have provided valuable thermodynamic data. masterorganicchemistry.com The heat of formation of the 2,4-cyclohexadien-1-one is about 10 kcal/mol higher than that of phenol, indicating the significant thermodynamic preference for the aromatic phenol structure. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by both acid and base. masterorganicchemistry.comlibretexts.org The mechanism in acidic conditions involves protonation of the carbonyl oxygen followed by deprotonation at the α-carbon, while in basic conditions, it involves deprotonation at the α-carbon to form an enolate, followed by protonation of the oxygen. libretexts.org

The position of the keto-enol equilibrium can also be influenced by the solvent. masterorganicchemistry.compsu.edu Polar solvents can stabilize the more polar keto form, while nonpolar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible. psu.edu

Stereochemical Control and Regioselectivity in Reactions of this compound

The reactivity of this compound is significantly influenced by the interplay of its conjugated diene system and the allylic hydroxyl group. This unique structural arrangement allows for a high degree of control over the stereochemical and regiochemical course of various chemical transformations. The inherent chirality at the hydroxyl-bearing carbon and the prochiral faces of the diene system are key factors in dictating the outcome of reactions.

The control of stereochemistry and regioselectivity in reactions involving this compound and its derivatives is paramount for their application in asymmetric synthesis. The hydroxyl group, in particular, can exert a powerful directing effect, either through steric hindrance or by participating in hydrogen bonding with reagents or catalysts. This can lead to high facial selectivity in cycloaddition and epoxidation reactions.

Facial Selectivity in Cycloaddition Reactions

The π-facial diastereoselectivity of cycloaddition reactions, such as the Diels-Alder reaction, is a critical aspect of the reactivity of this compound. The approach of a dienophile can occur either syn (on the same face as the hydroxyl group) or anti (on the opposite face). The outcome is often dictated by the steric bulk of the hydroxyl group and its derivatives, as well as by potential hydrogen bonding interactions.

Research on analogous systems, such as cis-cyclohexa-3,5-diene-1,2-diol (B100122) derivatives, has demonstrated that derivatization of the hydroxyl groups can dramatically alter the π-facial diastereoselectivity. cdnsciencepub.com For instance, conversion of the diol to a bulky trimethylsilyl (B98337) ether derivative can lead to exclusive syn-addition of a dienophile, whereas an exo-benzylidine derivative can favor anti-addition. cdnsciencepub.com This highlights the principle that by modifying the hydroxyl group of this compound, one can steer the stereochemical outcome of cycloaddition reactions.

In the case of dissymmetric 2,4-cyclohexadienones, which are structurally related to this compound, complete π-facial diastereoselectivity has been observed in Diels-Alder reactions. For example, 5-methoxy-masked o-benzoquinone and other simple dissymmetric 2,4-cyclohexadienones react with various dienophiles to give syn adducts exclusively, where the dienophile approaches from the same face as the allylic methoxy (B1213986) group. nih.gov

Table 1: Facial Selectivity in Diels-Alder Reactions of cis-Cyclohexa-3,5-diene-1,2-diol Derivatives with N-Phenylmaleimide cdnsciencepub.com

| Diene Derivative | Product Ratio (anti/syn) |

| exo-Benzylidine derivative | 96 : 4 |

| Acetonide derivative | Low selectivity |

| Trimethylsilyl ether derivative | Exclusive syn-addition |

This data illustrates the profound influence of the substituents on the cyclohexadiene ring on the facial selectivity of the Diels-Alder reaction.

Regioselectivity in Cycloaddition Reactions

Regioselectivity becomes a key consideration when both the diene and the dienophile are unsymmetrical. In the context of this compound, the position of the hydroxyl group can influence the electronic properties of the diene system, thereby directing the regiochemical outcome of the cycloaddition.

Studies on the hetero-Diels-Alder reaction of the acyclic analogue, hexa-2,4-dien-1-ol (B7820522), with nitroso dienophiles provide insight into the factors governing regioselectivity. The reaction of hexa-2,4-dien-1-ol with a Boc-protected hydroxylamine, catalyzed by vanadium, yields a mixture of regioisomeric hetero-Diels-Alder products. beilstein-journals.org The ratio of these products can be influenced by the solvent and reaction temperature. beilstein-journals.org Generally, in the nitroso hetero-Diels-Alder reaction, the regioselectivity is highly dependent on factors such as the nature and position of substituents on the diene and dienophile, as well as the reaction conditions. beilstein-journals.org

Table 2: Regioselectivity in Vanadium-Catalyzed Hetero-Diels-Alder Reaction of Hexa-2,4-dien-1-ol beilstein-journals.org

| Solvent | Temperature (°C) | Product Ratio (70:71) | Yield (%) |

| CH₂Cl₂ | -20 | 71 : 29 | 99 |

| CH₂Cl₂ | rt | 75 : 25 | 65 |

| Toluene (B28343) | -20 | 83 : 17 | 99 |

| Toluene | rt | 76 : 24 | 78 |

These findings with the acyclic analogue suggest that the regioselectivity of similar reactions with this compound could be tuned by careful selection of reaction parameters.

Stereochemical Control in Epoxidation Reactions

The allylic hydroxyl group in this compound can act as a powerful directing group in epoxidation reactions, leading to high diastereoselectivity. This directed epoxidation typically occurs syn to the hydroxyl group due to the formation of a hydrogen bond between the hydroxyl group and the epoxidizing agent, such as a peroxy acid. This interaction stabilizes the transition state for attack on the syn face of the double bond.

While direct studies on this compound are limited, extensive research on the epoxidation of other cyclic allylic alcohols, like 2-cyclohexen-1-ol, confirms the strong directing effect of the hydroxyl group. researchgate.net Computational studies have shown that the transition state for syn-epoxidation is significantly lower in energy than that for anti-epoxidation due to this hydrogen bonding interaction. researchgate.net

Furthermore, in the case of conjugated dienes containing a 2,4-pentadien-1-ol (B1232955) moiety, functional group-directed epoxidations have been shown to provide a high level of regio- and stereocontrol. acs.org However, these methods often favor epoxidation of the double bond adjacent to the hydroxyl group. acs.org The development of catalytic systems that can achieve selective epoxidation of the distal double bond in this compound would be a valuable synthetic tool.

The desymmetrization of cyclohexa-1,4-dienes containing a pendant hydroxyl group via epoxidation further illustrates the directing power of the hydroxyl group in achieving facial selectivity. cardiff.ac.uk

Advanced Spectroscopic Characterization Techniques for 2,4 Cyclohexadien 1 Ol Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,4-Cyclohexadien-1-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the position of the hydroxyl group and double bonds.

In the ¹H NMR spectrum, the olefinic protons of the conjugated diene system are expected to appear in the downfield region, typically between 5.5 and 6.5 ppm. The proton attached to the carbon bearing the hydroxyl group (H-1) would resonate at approximately 4.0-4.5 ppm. The allylic methylene (B1212753) protons (H-6) would appear further upfield. Spin-spin coupling patterns observed in a high-resolution spectrum are crucial for confirming the connectivity of the protons. For instance, the H-1 proton would show coupling to the adjacent olefinic proton and the H-6 methylene protons.

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to distinguish between quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons. The carbon atom bonded to the hydroxyl group (C-1) would appear in the range of 60-70 ppm, while the four olefinic carbons would resonate between 120-140 ppm.

For determining stereochemistry, particularly the relative configuration at the C-1 chiral center, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY detects through-space interactions between protons that are in close proximity, providing critical data to establish the three-dimensional structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity / Carbon Type |

|---|---|---|---|

| H-1 | ~4.2 | - | Multiplet |

| H-2 | ~5.9 | - | Multiplet |

| H-3 | ~6.1 | - | Multiplet |

| H-4 | ~6.0 | - | Multiplet |

| H-5 | ~5.8 | - | Multiplet |

| H-6 | ~2.3 | - | Multiplet |

| OH | Variable | - | Singlet (broad) |

| C-1 | - | ~65 | CH |

| C-2 | - | ~128 | CH |

| C-3 | - | ~125 | CH |

| C-4 | - | ~126 | CH |

| C-5 | - | ~130 | CH |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and gaining insights into its conformational properties. These methods probe the vibrational modes of a molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. youtube.com

The IR spectrum of this compound is dominated by several key features:

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H bonds of the double bonds (sp² carbons). Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the saturated methylene group (sp³ carbon).

C=C Stretch: The conjugated carbon-carbon double bonds give rise to one or more medium-to-strong absorption bands in the 1600-1680 cm⁻¹ region.

C-O Stretch: A strong absorption in the fingerprint region, around 1050-1150 cm⁻¹, is characteristic of the C-O single bond of the secondary alcohol.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C stretching vibrations of the conjugated diene system produce strong and sharp signals, making Raman an excellent technique for studying the carbon backbone. Conformational changes in the cyclohexadiene ring can lead to shifts in the vibrational frequencies, offering a window into the molecule's dynamic structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| =C-H stretch | 3010-3100 | 3010-3100 | Medium (IR), Strong (Raman) |

| -C-H stretch | 2850-2960 | 2850-2960 | Medium-Strong |

| C=C stretch | 1600-1680 | 1600-1680 | Medium (IR), Strong (Raman) |

Mass Spectrometry for Fragmentation Pattern Analysis and Derivative Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through the analysis of fragmentation patterns. libretexts.org The molecular formula of this compound is C₆H₈O, giving it a monoisotopic mass of approximately 96.058 Da. nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙) at an m/z (mass-to-charge ratio) of 96. This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. chemguide.co.uk Key fragmentation pathways for this compound include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), which would result in a significant peak at m/z 78.

Loss of a Hydrogen Atom: Cleavage of a C-H bond can lead to a peak at m/z 95 (M-1).

Retro-Diels-Alder Reaction: Cyclohexene (B86901) derivatives are known to undergo a characteristic retro-Diels-Alder reaction. msu.edu For this compound, this could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da), resulting in a fragment ion at m/z 68.

Formation of Benzene (B151609): Dehydration followed by rearrangement can lead to the formation of a stable benzene radical cation at m/z 78.

The characterization of derivatives of this compound, such as esters or ethers, would show predictable shifts in the molecular ion peak and different fragmentation patterns, allowing for their structural confirmation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 96 | [C₆H₈O]⁺˙ | (Molecular Ion) |

| 95 | [C₆H₇O]⁺ | H˙ |

| 78 | [C₆H₆]⁺˙ | H₂O |

| 77 | [C₆H₅]⁺ | H₂O + H˙ |

UV-Visible Spectroscopy in Mechanistic Studies (e.g., carbocation detection and reaction kinetics)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the conjugated diene system is the primary chromophore responsible for UV absorption. It is expected to exhibit a strong absorption maximum (λₘₐₓ) in the range of 250-280 nm, similar to other conjugated cyclohexadienes. southern.edu

This technique is particularly valuable for mechanistic studies. The progress of a chemical reaction can be monitored over time by observing the change in absorbance at a specific wavelength, which is directly proportional to the concentration of the absorbing species (according to the Beer-Lambert law). This allows for the determination of reaction rates and kinetic parameters. thermofisher.comsapub.org

A significant application of UV-Vis spectroscopy is the detection of reactive intermediates, such as carbocations. In the presence of strong acids, this compound can be protonated and subsequently lose water to form a cyclohexadienyl carbocation. Such conjugated carbocations are often highly colored and exhibit strong absorption bands at much longer wavelengths (typically >350 nm) than the neutral starting material. southern.edu For example, the acid-catalyzed dehydration of the similar compound 2-cyclohexen-1-ol (B1581600) leads to a dienylic carbocation with a strong absorption band at 380 nm. southern.edu The appearance and disappearance of such an absorption band can be used to track the formation and fate of the carbocation intermediate, providing crucial evidence for a proposed reaction mechanism.

Table 4: Expected UV-Visible Absorption Maxima for Species in Mechanistic Studies

| Compound / Intermediate | Chromophore | Expected λₘₐₓ (nm) | Significance |

|---|---|---|---|

| This compound | Conjugated Diene | ~260 | Starting Material |

| Cyclohexadienyl Cation | Conjugated Cation | >350 | Reactive Intermediate |

Computational and Theoretical Chemistry of 2,4 Cyclohexadien 1 Ol

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the properties of molecules from first principles. researchgate.net Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, yielding valuable information about molecular energy and structure. researchgate.net

For 2,4-Cyclohexadien-1-ol, these calculations are used to determine its optimal three-dimensional arrangement of atoms, known as the equilibrium geometry. This includes predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. The non-planar nature of the cyclohexadiene ring makes these calculations essential for understanding its preferred conformation.

Beyond molecular geometry, quantum chemical calculations illuminate the electronic structure. They provide data on the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. This is often visualized using graphical models like electrostatic potential maps. Furthermore, these methods calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and spectroscopic properties.

| Method | Abbreviation | Key Principle | Typical Application for this compound |

|---|---|---|---|

| Hartree-Fock | HF | Solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. It is a foundational ab initio method. researchgate.net | Initial geometry optimization, molecular orbital analysis. |

| Density Functional Theory | DFT | Calculates the properties of a molecule based on its electron density, using functionals to approximate exchange-correlation energy. researchgate.net | Accurate geometry optimization, reaction pathway analysis, electronic property calculation. |

| Møller–Plesset Perturbation Theory | MP2 | An ab initio method that improves upon the Hartree-Fock result by incorporating electron correlation through perturbation theory. researchgate.net | High-accuracy energy calculations for benchmarking DFT results. |

| Coupled-Cluster Theory | CC | A high-level ab initio method that provides very accurate results by including electron correlation effects, often considered a "gold standard." researchgate.net | Benchmark calculations for energy and geometry on smaller systems or fragments. |

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical approach for studying chemical reactivity and reaction mechanisms due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in exploring the potential energy surface (PES) of a reaction involving this compound. The PES is a conceptual map that connects the geometry of the reacting system to its potential energy.

By mapping the PES, researchers can identify stable molecules (reactants and products) corresponding to energy minima, as well as the high-energy transition states that connect them. A transition state represents the energy maximum along the minimum-energy reaction pathway and is a critical point for determining the reaction's feasibility and rate. DFT methods are employed to locate the precise geometry of these transition states and calculate their energies.

For reactions involving cyclohexadienyl systems, such as Diels-Alder cycloadditions or dehydrogenation, DFT studies can elucidate whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. For instance, in a stepwise pathway, the calculations would identify one or more reaction intermediates existing in shallow energy wells between two transition states. The difference in energy between the reactants and the highest-energy transition state gives the activation energy, a key parameter for predicting reaction kinetics.

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The non-aromatic, partially saturated ring of this compound is not planar. Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through the rotation of single bonds and their relative stabilities. For the cyclohexadiene ring system, possible conformations include various non-planar boat and twist-boat forms.

Computational methods are essential for exploring the conformational energy landscape of this compound. By systematically altering key dihedral angles and performing geometry optimizations at each point, a potential energy surface can be generated. This landscape reveals the low-energy, stable conformers as minima and the energy barriers (transition states) for interconversion between them. The position of the hydroxyl substituent (axial vs. equatorial-like) significantly influences the relative energies of these conformers due to steric interactions. For example, steric hindrance can raise the energy of a conformation, making it less stable.

The results of these analyses, often performed using methods ranging from molecular mechanics to high-level DFT, provide the relative populations of different conformers at thermal equilibrium. This information is vital for understanding the molecule's average structure and how its shape influences its chemical and biological activity.

Aromaticity and Antiaromaticity in Cyclohexadienyl Systems

Aromaticity is a property of cyclic, planar, and fully conjugated systems that leads to enhanced stability. According to Hückel's rule, aromatic compounds possess (4n+2) π-electrons. Conversely, systems with 4n π-electrons are termed antiaromatic and are highly unstable and reactive. researchgate.net this compound itself is non-aromatic because the presence of two sp³-hybridized carbon atoms breaks the cyclic conjugation.

However, ions derived from this system can exhibit aromatic or antiaromatic character. The cyclohexadienyl anion, formed by deprotonating one of the sp³ carbons, is a 6 π-electron system (n=1). This ion fulfills the criteria for aromaticity and is therefore significantly stabilized. In contrast, the corresponding cyclohexadienyl cation would be a 4 π-electron system (n=1), making it antiaromatic and highly unstable.

In substituted systems like the 1,2-dihydroxycyclohexadienide anion , other electronic effects can contribute to stability. One such effect is negative hyperconjugation . This phenomenon involves the donation of electron density from a filled p- or π-orbital (like the anionic center) into a neighboring empty antibonding (σ) orbital. In this specific anion, the negative charge could be delocalized not only through the π-system but also via negative hyperconjugation into the σ orbitals of the adjacent C–O bonds. This interaction helps to disperse the negative charge, further stabilizing the anion, and results in a slight elongation of the C-O bond.

| Property | Aromatic System | Antiaromatic System | Non-Aromatic System |

|---|---|---|---|

| π-Electron Count | 4n + 2 (e.g., 2, 6, 10) | 4n (e.g., 4, 8, 12) | Not applicable or conjugation is broken |

| Structure | Cyclic, planar, fully conjugated | Cyclic, planar, fully conjugated | Acyclic, non-planar, or not fully conjugated |

| Stability | Highly stable | Highly unstable and reactive researchgate.net | Stability comparable to acyclic analogues |

| Example | Cyclopentadienyl anion (6π e⁻) | Cyclopentadienyl cation (4π e⁻) | This compound |

Solvent Effects in Theoretical Studies of Cyclohexadienol Reactivity

Most chemical reactions occur in a solvent, and the surrounding solvent molecules can significantly influence the reaction's thermodynamics and kinetics. Theoretical studies must account for these interactions to provide realistic predictions of reactivity. Computational models incorporate solvent effects primarily through two approaches: implicit and explicit models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the dielectric medium. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged or polar species, including reactants, products, and transition states.

Explicit solvent models provide a more detailed picture by including a number of individual solvent molecules in the calculation. This allows for the modeling of specific, short-range interactions like hydrogen bonding between the solvent and the solute (e.g., between water and the hydroxyl group of this compound). While more computationally demanding, this method can be crucial for reactions where specific solute-solvent interactions play a key role in the mechanism. Often, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are used, where the solute is treated with a high level of quantum theory and the surrounding solvent molecules are treated with less expensive molecular mechanics.

For studies on cyclohexadienol reactivity, including solvent effects is critical as it can alter the relative energies of intermediates and transition states, potentially changing the predicted reaction pathway or rate.

Role of 2,4 Cyclohexadien 1 Ol and Its Analogs As Key Intermediates in Complex Molecule Synthesis

Precursors in Natural Product Synthesis, including pathways involving bacterial metabolites

Cyclohexadiene-trans-diols, which are closely related to 2,4-cyclohexadien-1-ol, serve as valuable chiral building blocks in the synthesis of natural products. researchgate.net Their utility is particularly enhanced by their accessibility through microbial processes. For instance, recombinant Escherichia coli cells can be cultivated to produce these trans-diols on a multigram scale. researchgate.net This biosynthetic approach offers a direct route to enantiomerically enriched starting materials, which are crucial for the stereoselective synthesis of complex natural products.

One notable application of these microbially derived intermediates is in the synthesis of iso-crotepoxide and ent-senepoxide. fao.org The synthesis commences with (+)-trans-2,3-dihydroxy-2,3-dihydrobenzoic acid, a metabolite produced by bacteria. fao.org This starting material undergoes regio- and stereoselective epoxidation to yield the target natural products. fao.org The shikimate–chorismate pathway is a key metabolic route in E. coli that produces (2S,3S)-trans-dihydroxy-2,3-dihydrobenzoic acid. researchgate.net Through metabolic engineering, microbial strains can be optimized to enhance the production of these valuable intermediates. researchgate.net

The general biosynthetic pathways of secondary metabolites in plants and microbes, such as the mevalonic acid (MVA) and 2-C-methylerythritol 4-phosphate (MEP) pathways, produce a vast diversity of chemical structures. nih.gov While not directly producing this compound, these pathways generate precursors that can be synthetically modified or utilized by engineered microbes to afford cyclohexadienol-type structures for further elaboration into natural products.

Table 1: Examples of Natural Products Synthesized from Cyclohexadienol Analogs

| Natural Product | Precursor | Key Transformation(s) |

|---|---|---|

| iso-crotepoxide | (+)-trans-2,3-dihydroxy-2,3-dihydrobenzoic acid | Regio- and stereoselective epoxidation |

| ent-senepoxide | (+)-trans-2,3-dihydroxy-2,3-dihydrobenzoic acid | Regio- and stereoselective epoxidation |

Building Blocks in Synthetic Organic Chemistry for Polycyclic and Heterocyclic Compounds

Cyclohexadiene derivatives are fundamental building blocks for the construction of polycyclic and heterocyclic frameworks. 1,4-Cyclohexadiene derivatives, for instance, are readily accessible through transition-metal-catalyzed Diels-Alder reactions between 1,3-dienes and alkynes. nih.gov These reactions often proceed under mild conditions, allowing for the incorporation of a wide range of functional groups. nih.gov The resulting functionalized 1,4-cyclohexadienes can then be subjected to further transformations, including oxidation to generate aromatic rings, a key feature of many polycyclic compounds. nih.govnih.gov

The versatility of cyclohexadienes as building blocks is further demonstrated in their use for the synthesis of 1,2,4,5-tetraarylbenzenes. nih.gov This is achieved through a novel bromine-mediated oxidative rearrangement of 1,4-cyclohexadienes bearing quaternary carbons. nih.gov Furthermore, 2,4-cyclohexadien-1-ones have been studied for their role in molecular rearrangements that can lead to the formation of complex cyclic systems. acs.org

Intramolecular cycloadditions involving cyclohexadiene moieties are also a powerful strategy for the synthesis of bridged bi- and tricyclic compounds. scilit.com For example, the intramolecular cyclization of ω-allyl-cycloalk-2-enones can be promoted by alkyl aluminum halides to afford complex polycyclic skeletons. scilit.com The reactivity of the cyclohexadiene ring system, including its participation in [4+2] cycloadditions, makes it a valuable synthon for accessing diverse and complex molecular architectures. nih.gov

Table 2: Synthetic Applications of Cyclohexadiene Derivatives

| Cyclohexadiene Derivative | Reaction Type | Product Class |

|---|---|---|

| 1,4-Cyclohexadienes | Transition-metal-catalyzed Diels-Alder | Functionalized cyclohexadienes |

| 1,4-Cyclohexadienes | Bromine-mediated oxidative rearrangement | 1,2,4,5-Tetraarylbenzenes |

| ω-Allyl-cycloalk-2-enones | Intramolecular cyclization | Bridged bi- and tricyclic compounds |

| 2,4-Cyclohexadien-1-ones | Molecular rearrangements | Complex cyclic systems |

Intermediates in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds is a cornerstone of modern organic chemistry, and chiral cyclohexenone and cyclohexenol (B1201834) derivatives are important intermediates in this pursuit. The asymmetric synthesis of (R)-cyclohex-2-enol, a valuable chiral building block, can be achieved through several methods. researchgate.net These include the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides, the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) with a chiral catalyst followed by hydrolysis, and the enantioselective hydroboration of 1,3-cyclohexadiene (B119728) with chiral dialkylboranes. researchgate.net

Optically active 4-substituted 2-cyclohexenones have been synthesized via an efficient intramolecular aldol (B89426) condensation. nih.gov However, the choice of reaction conditions is critical to prevent the erosion of optical purity, particularly for substrates with unbranched side chains. nih.gov Neutral, organocatalyzed conditions have been identified to enable this cyclization with minimal loss of enantiomeric excess. nih.gov

The stereoselective synthesis of cyclohexa-2,4-dien-1-ones and cyclohex-2-en-1-ones from phenols is another approach to obtaining chiral cyclohexenone derivatives. scilit.com These methods provide access to enantiomerically enriched building blocks that can be further elaborated into more complex chiral molecules. The ability to control the stereochemistry of the cyclohexene ring is crucial for the total synthesis of many biologically active compounds.

Table 3: Methods for the Asymmetric Synthesis of Cyclohexenol and Cyclohexenone Derivatives

| Target Compound | Synthetic Method | Key Feature |

|---|---|---|

| (R)-Cyclohex-2-enol | Enantioselective deprotonation of cyclohexene oxide | Use of chiral lithium amides |

| (R)-Cyclohex-2-enol | Asymmetric hydrosilylation of 2-cyclohexen-1-one | Chiral catalyst |

| (R)-Cyclohex-2-enol | Enantioselective hydroboration of 1,3-cyclohexadiene | Chiral dialkylboranes |

| Optically active 4-substituted 2-cyclohexenones | Intramolecular aldol condensation | Organocatalyzed conditions to preserve optical purity |

Enzymatic Transformations and Biocatalysis Involving Cyclohexadienol Moieties

Biosynthetic Pathways Leading to 2,4-Cyclohexadien-1-ol Derivatives in Microorganisms (e.g., in menaquinone biosynthesis)

In many bacteria, derivatives of this compound are key intermediates in the biosynthesis of menaquinone, also known as vitamin K2. Menaquinone is a vital lipid-soluble molecule that functions as an electron carrier in the respiratory chain. nih.govnih.gov The biosynthetic pathway of menaquinone starts from chorismate and involves a series of enzymatic reactions to construct the characteristic naphthoquinone ring.

A crucial step in this pathway is the formation of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), a derivative of this compound. nih.govwikipedia.org This reaction is catalyzed by the enzyme SHCHC synthase. The formation of SHCHC represents a critical transformation from a cyclohexene (B86901) intermediate to a cyclohexadiene structure, setting the stage for subsequent aromatization. nih.gov

The biosynthesis of menaquinone diverges from other pathways at isochorismate, where the addition of succinic semialdehyde-TPP anion (derived from 2-ketoglutarate) leads to the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). nih.govwikipedia.org The enzyme SEPHCHC synthase, encoded by the menD gene in Escherichia coli, catalyzes this step. wikipedia.org Subsequently, SHCHC synthase (encoded by the menH gene) catalyzes the elimination of the pyruvoyl group from SEPHCHC to yield SHCHC. nih.govnih.govwikipedia.org This prearomatic compound is then aromatized to o-succinylbenzoate (OSB), a key benzenoid precursor for the naphthoquinone ring of menaquinone. nih.gov

Table 1: Key Intermediates in the Menaquinone Biosynthetic Pathway Leading to a Cyclohexadienol Derivative

| Precursor | Intermediate | Cyclohexadienol Derivative | Enzyme | Gene |

| Isochorismate + 2-Oxoglutarate | 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) | SEPHCHC synthase | menD | |

| SEPHCHC | (1R,6R)-2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) | SHCHC synthase | menH |

Enzyme Mechanism Studies of Cyclohexadienol-Forming/Transforming Enzymes (e.g., SHCHC synthase)

The enzyme responsible for the formation of the cyclohexadienol derivative SHCHC is 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase, commonly known as SHCHC synthase or MenH. wikipedia.org Despite its role in a biosynthetic pathway, SHCHC synthase is structurally homologous to α/β hydrolases and possesses a catalytic triad (B1167595) of Ser-His-Asp, which is characteristic of serine proteases. nih.govnih.gov However, instead of catalyzing a hydrolysis reaction, this triad is essential for a pyruvate (B1213749) elimination reaction. nih.gov

The proposed mechanism involves the histidine residue of the triad acting as a general base to deprotonate the hydroxyl group of the catalytic serine. nih.gov This activated serine then facilitates the abstraction of a proton from the substrate, SEPHCHC, initiating a 2,5-elimination of pyruvate and resulting in the formation of the diene system of SHCHC. nih.gov The reaction is highly efficient, with a kcat/KM value of 2.0 x 10^7 M^-1 s^-1, indicating a proficient enzymatic catalysis. nih.gov

Mutational studies have confirmed the critical role of the Ser-His-Asp triad. Replacing any of these residues with alanine (B10760859) leads to a dramatic decrease in the enzyme's catalytic efficiency. nih.gov This demonstrates that while the enzyme shares a structural fold and catalytic machinery with hydrolases, it has evolved to perform a mechanistically distinct elimination reaction. nih.govnih.gov

Table 2: Impact of Catalytic Triad Mutations on E. coli SHCHC Synthase Activity

| Mutation | Fold Reduction in Catalytic Efficiency (kcat/KM) |

| Serine to Alanine | 1.4 x 10^3 |

| Histidine to Alanine | 2.1 x 10^5 |

| Aspartate to Alanine | 9.3 x 10^3 |

| Data sourced from scientific literature. nih.gov |

Further studies have identified other conserved residues that play a role in substrate binding and transition-state stabilization. Three arginine residues (Arg-90, Arg-124, and Arg-168) are thought to form ionic bonds with the carboxylate groups of the substrate, while a conserved tyrosine (Tyr-85) and tryptophan (Trp-147) likely contribute to an "oxyanion hole" through hydrogen bonding. nih.gov

Biocatalytic Synthesis of Chiral Cyclohexadienols

The use of enzymes in organic synthesis, or biocatalysis, is a powerful tool for producing chiral molecules with high enantioselectivity. nih.gov Chiral alcohols, including cyclohexadienol derivatives, are valuable building blocks in the pharmaceutical industry. nih.gov Biocatalysis offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and the use of biodegradable catalysts. nih.gov

Several enzymatic strategies can be employed for the synthesis of chiral cyclohexadienols:

Kinetic Resolution: This approach involves the selective transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Hydrolases, such as lipases and esterases, are commonly used for the kinetic resolution of racemic esters of alcohols. mdpi.com For example, a racemic ester of this compound could be subjected to hydrolysis by a lipase, which would selectively hydrolyze one enantiomer to the corresponding chiral alcohol, allowing for the separation of the chiral alcohol and the unreacted ester.

Asymmetric Synthesis: This strategy involves the conversion of a prochiral substrate into a chiral product. Oxidoreductases, such as alcohol dehydrogenases, are well-suited for the asymmetric reduction of a corresponding cyclohexadienone to a chiral this compound. This method can often provide very high enantiomeric excess of the desired alcohol.

Deracemization: This is a more advanced technique that combines a stereoselective reaction with a racemization step, allowing for the theoretical conversion of 100% of a racemic starting material into a single enantiomer. researchgate.net For instance, one enantiomer of a racemic cyclohexadienol could be selectively oxidized to the corresponding ketone by an enzyme, while the remaining enantiomer is racemized by a chemical or enzymatic catalyst, allowing for the continuous conversion of the racemate to a single enantiomer of the alcohol.

The application of these biocatalytic methods allows for the synthesis of enantiomerically pure cyclohexadienols, which can serve as versatile chiral synthons for the production of complex molecules. nih.govnih.gov

Table 3: Common Enzyme Classes Used in the Biocatalytic Synthesis of Chiral Alcohols

| Enzyme Class | Reaction Type | Application to Chiral Cyclohexadienols |

| Hydrolases (e.g., Lipases, Esterases) | Kinetic Resolution (Hydrolysis/Esterification) | Resolution of racemic this compound esters. |

| Oxidoreductases (e.g., Alcohol Dehydrogenases) | Asymmetric Synthesis (Reduction) | Asymmetric reduction of a cyclohexadienone to a specific enantiomer of this compound. |

| Oxidoreductases | Deracemization (Oxidation) | Selective oxidation of one enantiomer of this compound coupled with racemization. |

Environmental Biotransformation Pathways Involving Cyclohexadienol Intermediates

Microbial Degradation of Halogenated Cyclohexanes (e.g., gamma-hexachlorocyclohexane) to Cyclohexadienol Derivatives like 2,4,5-trichloro-2,5-cyclohexadiene-1-ol

The microbial degradation of gamma-hexachlorocyclohexane (γ-HCH), a persistent organochlorine pesticide also known as lindane, has been extensively studied, particularly in aerobic bacteria such as Sphingomonas species. nih.govacademicjournals.orgacademicjournals.org The initial steps in the aerobic degradation pathway, often referred to as the Lin pathway, involve a series of enzymatic reactions that convert the highly chlorinated parent compound into intermediates amenable to further breakdown. nih.govfrontiersin.org

In strains like Sphingomonas sp. UT26, the degradation of γ-HCH is initiated by two sequential dehydrochlorination reactions catalyzed by the enzyme LinA. nih.govfrontiersin.org This process first converts γ-HCH to γ-pentachlorocyclohexene (γ-PCCH). nih.gov A second dehydrochlorination step is proposed to yield 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,3,4,6-TCDN). nih.gov

Following these initial steps, hydrolytic dechlorinations occur. The putative intermediate 1,3,4,6-TCDN undergoes hydrolytic dechlorination to form the cyclohexadienol derivative, 2,4,5-trichloro-2,5-cyclohexadiene-1-ol. nih.gov This compound serves as a transient intermediate in the pathway. It is subsequently subjected to another round of hydrolytic dechlorination to generate 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). nih.govfrontiersin.org This sequence of reactions highlights the central role of a cyclohexadienol derivative in the detoxification process of γ-HCH.

Table 1: Aerobic Degradation Pathway of γ-HCH via a Cyclohexadienol Intermediate

| Step | Precursor Compound | Enzyme | Resulting Intermediate |

| 1 | gamma-Hexachlorocyclohexane (γ-HCH) | LinA (Dehydrochlorinase) | gamma-Pentachlorocyclohexene (γ-PCCH) |

| 2 | gamma-Pentachlorocyclohexene (γ-PCCH) | LinA (Dehydrochlorinase) | 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,3,4,6-TCDN) (Putative) |

| 3 | 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,3,4,6-TCDN) | LinB (Haloalkane Dehalogenase) | 2,4,5-trichloro-2,5-cyclohexadiene-1-ol (Putative) |

| 4 | 2,4,5-trichloro-2,5-cyclohexadiene-1-ol | LinB (Haloalkane Dehalogenase) | 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) |

Enzymology of Haloalkane Dehalogenases and Other Related Enzymes in Cyclohexadienol Formation

The formation and conversion of cyclohexadienol intermediates are catalyzed by specific enzymes within the Lin pathway. The key enzymes responsible for the hydrolytic reactions that form and consume 2,4,5-trichloro-2,5-cyclohexadiene-1-ol belong to the haloalkane dehalogenase family. frontiersin.orgfrontiersin.org

LinB: This enzyme is a crucial haloalkane dehalogenase belonging to the α/β-hydrolase family. frontiersin.orgfrontiersin.org LinB is responsible for the hydrolytic dechlorination steps in the upstream degradation pathway of γ-HCH. frontiersin.org It catalyzes the conversion of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL), which involves the formation of the 2,4,5-trichloro-2,5-cyclohexadiene-1-ol intermediate. frontiersin.org LinB operates through a hydrolytic mechanism, replacing a chlorine atom with a hydroxyl group from water. frontiersin.org This enzyme is located in the periplasm of sphingomonads and exhibits broad substrate specificity, allowing it to act on various chlorinated compounds. frontiersin.org

LinA: While not directly forming the cyclohexadienol, LinA is essential for producing its immediate precursor. LinA is a dehydrochlorinase that carries out the first two steps of γ-HCH degradation, converting it to 1,4-TCDN. frontiersin.orgfrontiersin.org This enzyme is unique in that it does not require a cofactor for its activity. frontiersin.org The action of LinA sets the stage for the subsequent hydrolytic dehalogenation by LinB.

Table 2: Key Enzymes in the Upstream γ-HCH Degradation Pathway

| Enzyme | Enzyme Class | Function in Pathway | Substrate(s) | Product(s) |

| LinA | Dehydrochlorinase | Initial dehydrochlorination | γ-HCH, γ-PCCH | γ-PCCH, 1,4-TCDN |

| LinB | Haloalkane Dehalogenase | Hydrolytic dechlorination | 1,4-TCDN, 2,4,5-trichloro-2,5-cyclohexadiene-1-ol | 2,4,5-trichloro-2,5-cyclohexadiene-1-ol , 2,5-DDOL |

Metabolic Fate of Cyclohexadienol Intermediates in Environmental Microorganisms

Cyclohexadienol intermediates such as 2,4,5-trichloro-2,5-cyclohexadiene-1-ol are transient and are quickly metabolized by microorganisms. Their metabolic fate is to be converted into compounds that can enter central metabolic pathways.

Following its formation, 2,4,5-trichloro-2,5-cyclohexadiene-1-ol is acted upon by the LinB enzyme, which catalyzes a second hydrolytic dechlorination to yield 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL). nih.govfrontiersin.org The metabolic pathway continues with the dehydrogenation of 2,5-DDOL by the enzyme LinC, a dehydrogenase, to form 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). nih.govfrontiersin.org

The formation of 2,5-DCHQ marks the end of the "upstream" degradation pathway. nih.govfrontiersin.org From here, the "downstream" pathway begins. This involves the reductive dechlorination of 2,5-DCHQ by LinD and subsequent ring cleavage by the dioxygenase LinE. frontiersin.org These reactions ultimately lead to the formation of intermediates like β-ketoadipate. frontiersin.org β-ketoadipate is a common metabolite that can be further processed into succinyl-CoA and acetyl-CoA, which then enter the universal tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. frontiersin.org Thus, the initial cyclohexadienol intermediate is a critical link in the complete mineralization of the complex organochlorine pesticide.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2,4-cyclohexadien-1-ol with high purity?

- Methodology : Use catalytic hydrogenolysis of cyclohexenyl hydroperoxide with palladium chloride (PdCl₂) or magnesium acetate as catalysts in hexane solvent. Monitor reaction progress via gas chromatography (GC) coupled with mass spectrometry (GC-MS) to verify intermediate formation and purity .

- Critical Consideration : Optimize temperature and solvent polarity to avoid side reactions (e.g., over-oxidation or isomerization). Characterize the product using nuclear magnetic resonance (¹H/¹³C NMR) to confirm regioselectivity and stereochemistry .

Q. How does the stability of this compound compare to its structural analogs in aqueous solutions?

- Methodology : Conduct kinetic studies under controlled pH and temperature. Compare degradation rates with analogs like benzene-cis-1,2-dihydrodiol using high-performance liquid chromatography (HPLC).

- Key Insight : The cis-1,2-dihydroxycyclohexadienide anion derived from this compound exhibits unusual stability due to hyperconjugative effects, which may explain its resistance to rapid hydrolysis observed in trans-isomers .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodology : Use GC-MS with non-polar columns (e.g., HP-5MS) for separation and quantification. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups.

- Data Interpretation : Reference spectral libraries (e.g., NIST) and computational predictions (e.g., ACD/Labs Percepta) to resolve overlapping peaks in mixtures .

Advanced Research Questions

Q. How can computational modeling explain the stabilization mechanisms of this compound derivatives?

- Methodology : Apply density functional theory (DFT) to calculate the electronic structure of the hydroxycyclohexadienide anion. Compare stabilization energies with analogs lacking hydroxyl groups.

- Contradiction Analysis : Experimental data show no reactivity for benzene hydrate (this compound lacking a 2-hydroxyl group), suggesting hyperaromatic stabilization is critical for anion stability .

Q. What strategies resolve contradictions in reported reaction pathways for this compound oxidation?

- Methodology : Systematically vary reaction conditions (e.g., O₂ pressure, Fe–Co–g-C₃N₄ catalysts) and analyze products via LC-MS. Compare results with prior studies using meta-analysis frameworks.

- Critical Insight : Discrepancies may arise from solvent effects (e.g., water vs. organic solvents) or trace impurities in catalysts .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

- Methodology : Follow protocols for irritant chemicals: use fume hoods, PPE (gloves, goggles), and emergency washing stations. Reference safety data from analogous compounds (e.g., 3,7-dimethyl-2,6-octadien-1-ol) for risk assessment .

Q. Why does this compound exhibit isomer-specific reactivity in enzymatic studies?

- Methodology : Perform comparative assays with cis/trans isomers and isotopically labeled substrates. Use stopped-flow kinetics to track intermediate formation.

- Key Finding : The cis-1,2-diol configuration enables hydrogen-bonding interactions with enzyme active sites, unlike trans-isomers or non-hydroxylated analogs .

Q. What experimental designs validate the environmental degradation pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.